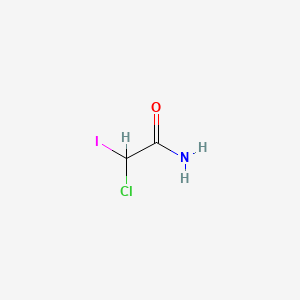
Sodium butyrate-2,4-13C2
概要
説明
Sodium butyrate-2,4-13C2: is a stable isotope-labeled compound, specifically a sodium salt of butyric acid where the carbon atoms at positions 2 and 4 are replaced with carbon-13 isotopes. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium butyrate-2,4-13C2 typically involves the reaction of butyric acid-2,4-13C2 with sodium hydroxide. The process can be summarized as follows:
Reactants: Butyric acid-2,4-13C2 and sodium hydroxide.
Reaction: The butyric acid-2,4-13C2 is added dropwise to an aqueous solution of sodium hydroxide.
Conditions: The reaction is carried out at room temperature with continuous stirring.
Product Isolation: After the reaction is complete, the water is evaporated, and the resulting solid is dried to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Special drying equipment is used to ensure minimal side reactions and impurities, leading to a high yield of the product .
化学反応の分析
Types of Reactions: Sodium butyrate-2,4-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form butanol.
Substitution: It can undergo nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium butyrate-2,4-13C2 is used in tracer studies to understand metabolic pathways and reaction mechanisms. Its isotopic labeling allows for precise tracking of the compound in complex chemical reactions .
Biology: In biological research, this compound is used to study cellular metabolism and gene expression. It is particularly useful in studies involving histone deacetylase inhibition, which affects gene regulation and expression .
Medicine: this compound has therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. It has been shown to improve memory function and reduce amyloid pathology in animal models .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a feed additive to promote animal growth and health .
作用機序
Sodium butyrate-2,4-13C2 exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound also affects various metabolic pathways, including those involved in energy homeostasis and inflammation .
類似化合物との比較
- Sodium butyrate-1,2-13C2
- Sodium butyrate-13C4
- Sodium acetate-1-13C
- Sodium propionate-13C3
Comparison: Sodium butyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which allows for detailed studies of metabolic pathways and reaction mechanisms. Other similar compounds, such as sodium butyrate-1,2-13C2 and sodium butyrate-13C4, have different isotopic labeling patterns, which may be useful for different types of studies .
特性
IUPAC Name |
sodium;(2,4-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-CFARNWPNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C[13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635687 | |
| Record name | Sodium (2,4-~13~C_2_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-68-8 | |
| Record name | Sodium (2,4-~13~C_2_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(Piperidin-1-yl)benzo[d]thiazole](/img/structure/B1629248.png)




![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)


